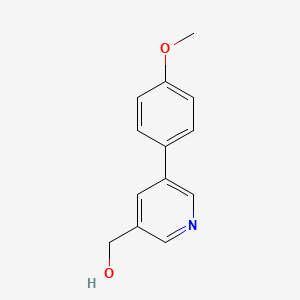

(5-(4-Methoxyphenyl)pyridin-3-yl)methanol

Description

Overview of Pyridine (B92270) and Methoxyphenyl Scaffolds in Contemporary Organic and Medicinal Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous feature in a vast array of pharmaceuticals and biologically active compounds. Its presence is critical to the function of many drugs, contributing to their binding affinity, solubility, and metabolic stability. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, properties that are crucial for molecular recognition at the active sites of enzymes and receptors.

Similarly, the methoxyphenyl group, a benzene (B151609) ring substituted with a methoxy (B1213986) group (-OCH3), is another prevalent scaffold in medicinal chemistry. The methoxy group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. It can act as a hydrogen bond acceptor and its metabolic conversion to a hydroxyl group can be a key step in drug metabolism. The electronic properties of the methoxyphenyl group can also be fine-tuned by altering the position of the methoxy substituent on the aromatic ring.

Significance of the (5-(4-Methoxyphenyl)pyridin-3-yl)methanol Moiety as a Synthetic Building Block and Potential Pharmacophore

The structure of this compound, which incorporates both a pyridine and a methoxyphenyl ring, along with a reactive hydroxymethyl group, makes it a valuable intermediate in organic synthesis. The hydroxymethyl group can be readily oxidized to an aldehyde or a carboxylic acid, or converted to a variety of other functional groups, allowing for the construction of more complex molecular architectures.

Furthermore, the combination of the pyridine and methoxyphenyl rings can be considered a potential pharmacophore. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The specific arrangement of the aromatic rings and the hydrogen-bonding capabilities of the nitrogen and oxygen atoms in this compound could enable it to interact with a range of biological targets.

Historical Context of Related Pyridine Derivatives with Noteworthy Biological Activities

The exploration of pyridine derivatives for therapeutic purposes has a rich history. Numerous pyridine-containing compounds have been developed and are used clinically for a wide range of conditions. For instance, nicotinic acid (a pyridine carboxylic acid) and its derivatives have been used as lipid-lowering agents. The dihydropyridine (B1217469) class of calcium channel blockers, such as nifedipine, are widely used to treat hypertension.

More complex pyridine-containing structures have also demonstrated significant biological activity. For example, various substituted phenylpyridines have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. The specific substitution pattern on both the pyridine and phenyl rings plays a crucial role in determining the biological activity of these compounds.

Current Research Landscape and Gaps Pertaining to this compound and its Analogues

While the individual pyridine and methoxyphenyl scaffolds are well-studied, the specific compound this compound has not been the subject of extensive dedicated research. Much of the available information comes from its inclusion in chemical supplier catalogs and its potential as a synthetic intermediate.

A notable study in the field involves the synthesis and cytotoxic evaluation of novel amide derivatives of 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine. This research highlights the interest in the broader 5-phenyl-pyridin-3-yl scaffold as a basis for developing new therapeutic agents, particularly in the area of oncology. However, direct biological evaluation of this compound itself is not widely reported in the public domain. This represents a significant gap in the current understanding of this molecule's potential.

Scope and Research Objectives of Comprehensive Studies on this compound

To fully elucidate the potential of this compound, comprehensive studies are warranted. The primary objectives of such research should include:

Development of efficient and scalable synthetic routes: While general methods for the synthesis of substituted pyridines exist, such as the Hantzsch pyridine synthesis and palladium-catalyzed cross-coupling reactions (e.g., Suzuki and Hiyama couplings), optimized and specific protocols for the preparation of this compound are needed. beilstein-journals.orgmdpi.com This would involve exploring various starting materials and reaction conditions to achieve high yields and purity.

Exploration of its utility as a synthetic building block: A systematic investigation into the reactivity of the hydroxymethyl group and the potential for further functionalization of the aromatic rings would establish its versatility in organic synthesis.

Comprehensive biological screening: The compound and its derivatives should be subjected to a broad range of biological assays to identify any potential therapeutic activities. This could include screening for anticancer, anti-inflammatory, antimicrobial, and other pharmacological properties.

Structure-activity relationship (SAR) studies: By synthesizing and testing a library of analogues with systematic variations in their structure, it would be possible to understand how different functional groups and their positions influence biological activity.

By addressing these research objectives, the scientific community can unlock the full potential of this compound and its analogues, potentially leading to the development of new synthetic methodologies and novel therapeutic agents.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[5-(4-methoxyphenyl)pyridin-3-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-16-13-4-2-11(3-5-13)12-6-10(9-15)7-14-8-12/h2-8,15H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAZWQVHNKWXKGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=CC(=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701285092 | |

| Record name | 5-(4-Methoxyphenyl)-3-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701285092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887974-21-2 | |

| Record name | 5-(4-Methoxyphenyl)-3-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887974-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Methoxyphenyl)-3-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701285092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 4 Methoxyphenyl Pyridin 3 Yl Methanol and Its Key Precursors

Established Synthetic Routes to the Core Pyridine (B92270) Framework Bearing Aryl Substituents

The creation of a 5-aryl-pyridin-3-yl scaffold, the central structure of the target molecule, can be achieved through two primary approaches: building the pyridine ring with the aryl substituent already conceived in one of the precursors (cyclization), or attaching the aryl group to a pre-formed, functionalized pyridine ring (cross-coupling).

Cyclization Reactions in the Construction of the Pyridine Ring System

Cyclization or cyclocondensation reactions are foundational in heterocyclic chemistry for building aromatic rings from acyclic precursors. youtube.com These methods assemble the pyridine ring in a single or few steps from simpler, non-cyclic starting materials.

One of the most classic methods is the Hantzsch Dihydropyridine (B1217469) Synthesis , which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849). organic-chemistry.org This reaction initially forms a 1,4-dihydropyridine, which can then be oxidized to the corresponding aromatic pyridine derivative. To achieve the specific 3,5-substitution pattern required for the precursor to (5-(4-Methoxyphenyl)pyridin-3-yl)methanol, the reactants would need to be carefully selected. For instance, one of the β-ketoester components could potentially be modified to incorporate the 4-methoxyphenyl (B3050149) group.

Other cyclocondensation strategies rely on the reaction of 1,3-diones with enamines or other nitrogen-containing compounds. acs.orgacs.org For example, the condensation of 1,3-dicarbonyl compounds with aminomethylpyridines has been shown to produce substituted pyridyl-pyrroles, demonstrating the versatility of diones in forming heterocyclic systems. acs.org While not a direct route to the target molecule, these principles illustrate how appropriately substituted 1,5-dicarbonyl compounds or their equivalents can be condensed with an ammonia source to form the desired pyridine ring. baranlab.org A general representation of this approach is the reaction of a 1,5-dicarbonyl compound with ammonia, followed by an oxidation step to yield the pyridine. baranlab.org

Cross-Coupling Strategies for the Formation of Aryl-Pyridyl Carbon-Carbon Bonds

Transition metal-catalyzed cross-coupling reactions represent the most powerful and widely used methods for forming carbon-carbon bonds between aromatic rings, such as the one connecting the pyridine and phenyl groups in the target molecule. These reactions typically involve coupling an organometallic reagent with an organic halide or triflate.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of its key reagents. libretexts.orgmdpi.com The reaction facilitates the formation of a C-C bond between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.org

For the synthesis of the 5-(4-methoxyphenyl)pyridine core, this reaction would involve coupling a 5-halopyridine derivative (e.g., 5-bromopyridine-3-carboxylic acid or its ester) with 4-methoxyphenylboronic acid. The palladium catalyst, often in the form of Pd(PPh₃)₄ or generated in situ from a palladium(II) source like Pd(OAc)₂, facilitates a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination to form the biaryl product. mdpi.com A base, such as K₂CO₃, K₃PO₄, or Cs₂CO₃, is essential for the transmetalation step. arkat-usa.orgresearchgate.net

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | Good | mdpi.com |

| Pd(OAc)₂ / Ligand | K₂CO₃ | Toluene/Ethanol/Water | 120 | 80-92 | mdpi.com |

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 85-95 | Moderate to Good | mdpi.com |

| Pd-Complex 7 | KOH | Water | 100 | 94 | arkat-usa.org |

This table presents typical conditions for Suzuki-Miyaura coupling reactions involving aryl bromides and arylboronic acids, which are analogous to the synthesis of the 5-(4-methoxyphenyl)pyridine core.

While the Suzuki coupling is prevalent, other transition metal-catalyzed reactions provide viable alternatives for forming the aryl-pyridyl bond.

Stille Coupling: This reaction pairs an organic halide or triflate with an organotin compound (organostannane) and is catalyzed by palladium. libretexts.orgorganic-chemistry.org The Stille reaction is highly versatile with broad substrate scope, though a significant drawback is the toxicity of the tin reagents. organic-chemistry.orgikm.org.my For this specific synthesis, 5-bromopyridine-3-carboxylate could be coupled with (4-methoxyphenyl)tributylstannane.

Heck Coupling: The Heck (or Mizoroki-Heck) reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.org While typically used to form substituted alkenes, variations like the amino-Heck reaction can lead to the formation of pyridine rings through intramolecular cyclization. wikipedia.orgorganic-chemistry.org A direct intermolecular Heck reaction could potentially couple a halopyridine with 4-methoxystyrene, although this would require subsequent modification of the resulting vinyl group.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org Organozinc reagents are more reactive than their boronic acid counterparts, which can be advantageous in certain cases. youtube.com They are often prepared from the corresponding Grignard or organolithium reagent, which is then treated with a zinc halide like ZnBr₂. youtube.com This method allows for the coupling of sp², sp³, and sp carbon centers and tolerates a variety of functional groups. wikipedia.org

Strategic Functionalization Approaches for the 4-Methoxyphenyl and Methanol (B129727) Moieties

A common and practical synthetic strategy involves starting with a pyridine ring that already contains a functional group at the 3-position, which can be readily converted to the required methanol group. A halogen at the 5-position then serves as a handle for introducing the 4-methoxyphenyl substituent via cross-coupling.

Introduction of the 4-Methoxyphenyl Group onto the Pyridine Scaffold

As detailed in section 2.1.2, the most direct method for installing the 4-methoxyphenyl group is through a transition metal-catalyzed cross-coupling reaction. The Suzuki-Miyaura reaction is particularly well-suited for this transformation. A typical precursor for this step would be a methyl 5-bromonicotinate or ethyl 5-bromonicotinate. This substrate can be coupled with 4-methoxyphenylboronic acid under standard Suzuki conditions to yield methyl 5-(4-methoxyphenyl)nicotinate.

The final step in the synthesis is the conversion of the functional group at the 3-position into a hydroxymethyl (methanol) group. If the precursor is an ester, such as methyl 5-(4-methoxyphenyl)nicotinate, a chemoselective reduction is required. Sodium borohydride (B1222165) (NaBH₄) in a solvent like methanol or a tetrahydrofuran (B95107) (THF)/methanol mixture is an effective and mild reagent for reducing esters to primary alcohols. researchgate.netscholarsresearchlibrary.com This method is often preferred over more powerful reducing agents like lithium aluminum hydride (LiAlH₄) due to its lower cost, greater safety, and ease of handling, especially on a larger scale. The reduction of the ester carbonyl is selective and does not affect the aromatic pyridine ring.

Alternatively, one could start with 5-bromo-3-cyanopyridine. The cyano group can be catalytically hydrogenated in the presence of Raney nickel to form the corresponding aldehyde (nicotinaldehyde). google.comgoogle.com The resulting 5-bromo-nicotinaldehyde could then undergo the Suzuki coupling followed by reduction of the aldehyde group to the alcohol, a transformation also readily achieved with sodium borohydride.

Novel Synthetic Pathways and Mechanistic Considerations for Enhanced Synthesis

In addition to the classical multi-step approaches, contemporary organic synthesis seeks more efficient and atom-economical routes. Novel methodologies, including microwave-assisted protocols, transition-metal-catalyzed cyclizations, and multi-component reactions, offer promising alternatives for the construction of highly substituted pyridine cores.

Microwave-Assisted Synthesis Protocols for Accelerated Reaction Rates

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and often improving yields. This technology can be effectively applied to several steps in the synthesis of pyridine derivatives. For instance, the Suzuki-Miyaura cross-coupling reaction, a key step in forming the 5-aryl pyridine core, can be significantly expedited under microwave irradiation. mdpi.com Similarly, esterification reactions and other transformations can benefit from the rapid and uniform heating provided by microwaves, leading to shorter reaction times and potentially cleaner reaction profiles. mdpi.com

Cobalt(II)-Catalyzed Cyclization and Other Catalyst-Mediated Transformations

Cobalt-catalyzed [2+2+2] cycloaddition reactions represent an elegant and atom-economical approach to the synthesis of substituted pyridines from simple, readily available starting materials like alkynes and nitriles. This methodology allows for the rapid assembly of the pyridine ring in a single step. While specific examples for the direct synthesis of this compound via this method are not prevalent, the versatility of the cobalt-catalyzed cycloaddition offers a potential pathway for constructing the 5-arylpyridine scaffold. Mechanistic studies suggest that the reaction proceeds through the formation of a cobaltacyclopentadiene intermediate, which then undergoes insertion of a nitrile to form the pyridine ring.

Multi-component Reactions Leading to Pyridine-Containing Architectures

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the structural elements of all the starting materials, are highly desirable in modern synthetic chemistry. The Hantzsch pyridine synthesis and its variations are classic examples of MCRs that provide access to dihydropyridine derivatives, which can then be oxidized to the corresponding pyridines. While the direct, one-pot synthesis of a complex molecule like this compound via an MCR is challenging, the development of novel MCRs for the construction of polysubstituted pyridines is an active area of research. These reactions offer the potential for rapid and efficient access to a diverse range of pyridine-containing architectures from simple precursors.

Optimization of Reaction Conditions, Selectivity, and Yield Enhancement Strategies

The efficiency and success of the synthetic route to this compound are highly dependent on the careful optimization of reaction parameters. Key factors that significantly influence selectivity and yield include the choice of solvent and the precise control of reaction temperature.

Solvent Effects and Temperature Control in Reaction Efficiency

The selection of an appropriate solvent is critical in both the Suzuki-Miyaura cross-coupling and the subsequent reduction steps. In Suzuki couplings, a mixture of solvents, often including water, is used to facilitate the dissolution of both the organic and inorganic reagents. The choice of solvent can also influence the efficacy of the base and the stability of the palladium catalyst.

For the reduction of the nicotinic acid ester, the solvent plays a crucial role in modulating the reactivity of the reducing agent. As previously mentioned, the use of tetrahydrofuran (THF) as a solvent for the sodium borohydride-methanol reduction of methyl nicotinate (B505614) has been shown to be effective. scholarsresearchlibrary.com

Temperature control is equally important. In the Suzuki coupling, the reaction temperature must be high enough to ensure a reasonable reaction rate but not so high as to cause decomposition of the catalyst or starting materials. For the reduction step, lower temperatures may be required to enhance the selectivity and prevent over-reduction or side reactions. Careful optimization of both solvent and temperature for each specific reaction step is essential to maximize the yield and purity of the desired product.

Below is a table summarizing the key reactions and typical conditions discussed:

| Reaction Step | Reactants | Reagents/Catalyst | Typical Solvents | Key Considerations |

| C-C Bond Formation | 5-Bromonicotinic acid, 4-Methoxyphenylboronic acid | Palladium catalyst, Base | Dioxane/Water, Toluene/Water | Catalyst selection, base strength |

| Esterification | 5-(4-Methoxyphenyl)nicotinic acid, Methanol | Sulfuric acid (catalytic) | Methanol | Reaction time, water removal |

| Reduction | Methyl 5-(4-methoxyphenyl)nicotinate | Sodium borohydride | Tetrahydrofuran (THF), Methanol | Temperature control, stoichiometry of reducing agent |

Ligand Design and Catalyst Loading in Catalytic Processes

The success of the Suzuki-Miyaura coupling is highly dependent on the catalytic system, which typically consists of a palladium precursor and a supporting ligand. The choice of ligand is critical as it influences the catalyst's stability, activity, and selectivity. For the coupling of electron-deficient heteroaryl halides like bromopyridines, electron-rich and sterically hindered phosphine (B1218219) ligands are often employed. thieme-connect.comrsc.org

Ligand Design: Ligands such as tri(tert-butyl)phosphine (P(t-Bu)₃) and tricyclohexylphosphine (B42057) (PCy₃) have been shown to be effective in promoting the oxidative addition of palladium to the aryl halide, which is often the rate-limiting step in the catalytic cycle. acs.org The steric bulk of these ligands facilitates the reductive elimination step, leading to the formation of the biaryl product and regeneration of the active Pd(0) catalyst. N-heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands for Suzuki-Miyaura couplings due to their strong σ-donating ability and steric bulk, which can enhance catalyst stability and turnover numbers. nih.gov

The design of the ligand can also influence the regioselectivity of the reaction when using di-substituted pyridines. For instance, in the case of 3,5-dihalopyridazines, the choice of ligand has been shown to direct the coupling to a specific position. rsc.org

Catalyst Loading: Optimizing the catalyst loading is crucial for both economic and environmental reasons. While higher catalyst loadings can lead to faster reaction times and higher yields, minimizing the amount of palladium is a key goal in green chemistry. acs.org For many Suzuki-Miyaura reactions, catalyst loadings can range from 0.0025 mol% to 5 mol%. mdpi.comresearchgate.net The optimal loading depends on the reactivity of the substrates, the efficiency of the ligand, and the reaction conditions. For industrial applications, achieving high turnover numbers (TON) and turnover frequencies (TOF) is a primary objective. researchgate.net Microwave-assisted synthesis has also been shown to be effective, sometimes allowing for a reduction in catalyst loading to as low as 0.5 mol%. mdpi.com

The table below summarizes some common catalyst systems used in Suzuki-Miyaura couplings of pyridine derivatives:

| Palladium Precursor | Ligand | Typical Loading (mol%) | Substrate Type | Reference |

| Pd(OAc)₂ | P(t-Bu)₃ | 0.05 - 3 | Aryl chlorides | acs.org |

| Pd₂(dba)₃ | Phosphite or Phosphine Oxide Ligands | 1.0 - 1.5 | 2-Pyridylboronates | nih.gov |

| Pd(PPh₃)₄ | None (ligand is part of the complex) | 5 | Aryl/heteroaryl boronic acids | mdpi.com |

| PdCl₂(dppf) | dppf | 1 - 3 | Aryl halides | nih.gov |

Purification Techniques for Isolation of Target Compound and Intermediates

The isolation and purification of the target compound, this compound, and its synthetic intermediates are critical steps to ensure the final product's purity. A combination of techniques is typically employed.

Extraction and Washing: Following the reaction, a standard work-up procedure often involves quenching the reaction mixture and extracting the product into an organic solvent. The organic layer is then washed with aqueous solutions to remove inorganic salts, the base used in the reaction, and other water-soluble impurities. For pyridine-containing compounds, washing with a dilute acid solution can sometimes be used to remove residual pyridine-based starting materials, provided the target compound is not acid-sensitive.

Chromatography: Column chromatography is a widely used method for purifying organic compounds. For the intermediates and the final product in the synthesis of this compound, silica (B1680970) gel is a common stationary phase. The mobile phase, typically a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane), is chosen to achieve optimal separation of the desired compound from byproducts and unreacted starting materials. Thin-layer chromatography (TLC) is used to monitor the progress of the purification.

Crystallization: Crystallization is a powerful technique for obtaining highly pure solid compounds. researchgate.net The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then the solution is slowly cooled to induce the formation of crystals. The choice of solvent is crucial and is often determined empirically. For aryl-substituted pyridyl alcohols, solvents like ethanol, methanol, or mixtures of ethyl acetate and hexane could be effective. The purity of the crystallized product is typically assessed by its melting point and spectroscopic methods.

Distillation: For liquid intermediates that are thermally stable, distillation, including Kugelrohr distillation for small quantities of high-boiling point liquids, can be an effective purification method.

The following table outlines the common purification techniques for the types of compounds involved in the synthesis:

| Compound Type | Common Purification Techniques |

| Arylboronic acids | Recrystallization |

| Halopyridines | Distillation, Column Chromatography |

| Biaryl Intermediates | Column Chromatography, Recrystallization |

| Pyridyl Alcohols | Column Chromatography, Recrystallization |

Advanced Spectroscopic and Structural Elucidation of 5 4 Methoxyphenyl Pyridin 3 Yl Methanol and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR experiments, the precise arrangement of atoms and their connectivity within (5-(4-Methoxyphenyl)pyridin-3-yl)methanol can be established.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of this compound would provide critical information regarding the number of different types of protons, their electronic environment, and their spatial relationships. The expected signals would correspond to the protons of the pyridine (B92270) ring, the methoxyphenyl group, the methanol (B129727) substituent, and the hydroxyl group. The chemical shifts (δ) are influenced by the electron density around the protons, while the coupling constants (J) reveal the connectivity between adjacent protons.

A hypothetical ¹H NMR data table is presented below to illustrate the type of information that would be obtained.

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (Hz) |

| Pyridine H-2 | ~8.6 | s | - |

| Pyridine H-4 | ~7.9 | s | - |

| Pyridine H-6 | ~8.5 | s | - |

| Methoxyphenyl H-2', H-6' | ~7.5 | d | ~8.0 |

| Methoxyphenyl H-3', H-5' | ~7.0 | d | ~8.0 |

| -CH₂OH | ~4.7 | s | - |

| -OCH₃ | ~3.8 | s | - |

| -OH | Variable | br s | - |

| Note: This is a hypothetical representation of expected ¹H NMR data. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Characterization

Complementing the ¹H NMR data, ¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. The chemical shifts in the ¹³C NMR spectrum are indicative of the carbon atom's hybridization and its bonding environment. For this compound, distinct signals would be expected for each carbon atom in the pyridine and methoxyphenyl rings, as well as for the methanol and methoxy (B1213986) carbons.

A representative table of expected ¹³C NMR chemical shifts is provided below.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Pyridine C-2 | ~148 |

| Pyridine C-3 | ~135 |

| Pyridine C-4 | ~133 |

| Pyridine C-5 | ~138 |

| Pyridine C-6 | ~147 |

| Methoxyphenyl C-1' | ~129 |

| Methoxyphenyl C-2', C-6' | ~128 |

| Methoxyphenyl C-3', C-5' | ~114 |

| Methoxyphenyl C-4' | ~160 |

| -CH₂OH | ~63 |

| -OCH₃ | ~55 |

| Note: This is a hypothetical representation of expected ¹³C NMR data. |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Connectivity Assignment

To definitively establish the molecular structure, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, confirming which protons are adjacent to one another. For instance, it would confirm the coupling between the ortho and meta protons on the methoxyphenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For example, HMBC would show correlations from the methylene (B1212753) protons (-CH₂OH) to the C-3 of the pyridine ring, confirming the position of the methanol substituent.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups and Molecular Vibrations

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected vibrational frequencies are summarized in the table below.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| O-H (alcohol) | Stretching | 3200-3600 (broad) |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (aliphatic) | Stretching | 2850-3000 |

| C=C, C=N (aromatic) | Stretching | 1450-1600 |

| C-O (alcohol) | Stretching | 1050-1250 |

| C-O (ether) | Stretching | 1200-1300 (asymmetric) |

| Note: These are typical ranges for the indicated functional groups. |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₁₃H₁₃NO₂), the expected exact mass can be calculated and compared to the experimental value to confirm the elemental composition.

| Ion | Calculated Exact Mass |

| [M+H]⁺ | 216.1019 |

| [M+Na]⁺ | 238.0838 |

| Note: These are calculated exact masses for common adducts. |

Single Crystal X-ray Diffraction Analysis for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and torsional angles, offering an unambiguous structural proof. To date, no public record of a single-crystal X-ray diffraction study for this compound has been found. Such an analysis would provide invaluable insight into its solid-state conformation, including the planarity of the aromatic rings and any intermolecular interactions, such as hydrogen bonding, that govern its crystal packing.

Determination of Crystal System and Space Group

The crystal system and space group of a molecule are fundamental properties that dictate the packing of molecules in the crystalline state. For analogues of this compound, monoclinic and orthorhombic crystal systems are commonly observed.

For instance, the closely related compound, phenyl(pyridin-2-yl)methanol, crystallizes in the orthorhombic system with the space group Pca21. nih.gov Another relevant analogue, N-(4-methoxyphenyl)picolinamide, which features both the pyridine and methoxyphenyl groups, adopts a monoclinic crystal system with the space group P21/n. nih.gov Furthermore, 4-(3-methoxyphenyl)-2,6-diphenylpyridine also crystallizes in a monoclinic system, with the space group I2/a. iucr.org

Based on these examples, it is highly probable that this compound would crystallize in either a monoclinic or orthorhombic system. The presence of the polar hydroxyl group and the potential for various intermolecular interactions would likely favor a centrosymmetric space group within these systems, such as P21/c or P21/n for the monoclinic system, or Pbca for the orthorhombic system, as these are common for organic molecules.

Table 1: Crystal System and Space Group of Analogous Compounds

| Compound Name | Crystal System | Space Group |

| Phenyl(pyridin-2-yl)methanol | Orthorhombic | Pca21 |

| N-(4-Methoxyphenyl)picolinamide | Monoclinic | P21/n |

| 4-(3-Methoxyphenyl)-2,6-diphenylpyridine | Monoclinic | I2/a |

Analysis of Molecular Conformation, Bond Lengths, and Bond Angles

The molecular conformation of this compound is largely defined by the rotational freedom around the C-C bond connecting the pyridine and methoxyphenyl rings, and the C-C-O-H torsion angle of the methanol group. The dihedral angle between the two aromatic rings is a key conformational parameter. In analogous structures, a non-coplanar arrangement is typical. For example, in phenyl(pyridin-2-yl)methanol, the pyridine and phenyl rings are inclined to each other by 71.42(10)°. nih.gov In 4-(3-methoxyphenyl)-2,6-diphenylpyridine, the pyridine ring is inclined to the methoxyphenyl ring by 56.16(3)°. iucr.org This twist is a result of steric hindrance between the ortho-hydrogens on the adjacent rings. A similar twisted conformation is expected for this compound.

The bond lengths and angles within the pyridine and methoxyphenyl rings are expected to be within the standard ranges for aromatic systems. The C-O bond of the methanol group and the C-O bond of the methoxy group will exhibit typical single bond character. The table below presents expected bond lengths and angles based on data from analogous compounds.

Table 2: Expected Bond Lengths and Bond Angles for this compound

| Bond | Expected Length (Å) | Angle | Expected Angle (°) |

| Pyridine C-N | ~1.34 | Pyridine C-N-C | ~117 |

| Pyridine C-C | ~1.39 | Pyridine C-C-C | ~118-121 |

| Phenyl C-C | ~1.39 | Phenyl C-C-C | ~120 |

| Cpyridine-Cphenyl | ~1.49 | Cpyridine-C-Cphenyl | ~120 |

| Cphenyl-Omethoxy | ~1.37 | Cphenyl-O-Cmethyl | ~117 |

| Cpyridine-Cmethanol | ~1.51 | Cpyridine-C-O | ~112 |

| Cmethanol-O | ~1.43 |

Elucidation of Intermolecular Interactions in the Crystalline Lattice

The supramolecular assembly of this compound in the solid state will be predominantly governed by hydrogen bonding and weaker non-covalent interactions. The hydroxyl group of the methanol moiety is a potent hydrogen bond donor, while the nitrogen atom of the pyridine ring is an effective hydrogen bond acceptor.

In the crystal structure of phenyl(pyridin-2-yl)methanol, a strong O—H···N hydrogen bond links the molecules into helical chains. nih.gov A similar primary hydrogen bonding motif is anticipated for this compound, leading to the formation of chains or tapes. The methoxy group's oxygen atom could also act as a weaker hydrogen bond acceptor.

In addition to hydrogen bonding, C—H···π interactions are likely to play a significant role in the crystal packing. The electron-rich π-systems of the pyridine and methoxyphenyl rings can interact with C-H bonds from neighboring molecules. Such interactions are observed in the crystal structure of 4-(3-methoxyphenyl)-2,6-diphenylpyridine, where they link the molecules into a three-dimensional network. iucr.org Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide reveals that H···H (50.4%), C···H/H···C (37.9%), and O···H/H···O (5.1%) contacts are the most significant contributors to the crystal packing. nih.gov

Table 3: Summary of Expected Intermolecular Interactions

| Interaction Type | Donor | Acceptor | Expected Role in Crystal Packing |

| Hydrogen Bond | O-H (hydroxyl) | N (pyridine) | Primary structure-directing interaction, forming chains or dimers. |

| Hydrogen Bond (weak) | C-H (aromatic) | O (hydroxyl/methoxy) | Secondary stabilization. |

| C—H···π | C-H (aromatic/methyl) | π-system (pyridine/phenyl) | Linking of hydrogen-bonded chains into a 3D network. |

| π-π Stacking | π-system (pyridine/phenyl) | π-system (pyridine/phenyl) | Further stabilization of the crystal lattice. |

Computational and Theoretical Investigations of 5 4 Methoxyphenyl Pyridin 3 Yl Methanol

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of (5-(4-Methoxyphenyl)pyridin-3-yl)methanol. These methods offer a molecular-level perspective on the compound's properties.

Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and ground-state electronic properties of molecules. For compounds analogous to this compound, calculations are commonly performed using the B3LYP hybrid functional with basis sets such as 6-311G or 6-31G(d,p). niscpr.res.inmostwiedzy.pl These studies yield optimized structural parameters, including bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Ground State Geometrical Parameters for this compound based on DFT Calculations of Analogous Compounds. Note: The following data is representative of calculations on similar substituted phenyl-pyridine systems and serves as a predictive model.

| Parameter | Predicted Value | Description |

| C-C Bond Length (inter-ring) | ~1.49 Å | The length of the single bond connecting the pyridine (B92270) and phenyl rings. |

| C-N Bond Lengths (pyridine) | ~1.34 - 1.39 Å | Bond lengths within the pyridine ring. |

| C-O Bond Length (methanol) | ~1.43 Å | The length of the carbon-oxygen bond in the methanol (B129727) substituent. |

| C-O-H Bond Angle (methanol) | ~109° | The bond angle within the hydroxyl group of the methanol substituent. |

| Pyridine-Phenyl Dihedral Angle | ~30° - 45° | The twist angle between the planes of the two aromatic rings. libretexts.org |

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and electronic properties. openaccesspub.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. ripublication.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methoxyphenyl (B3050149) ring, which acts as the primary electron-donating part of the molecule. Conversely, the LUMO is anticipated to be distributed across the electron-deficient pyridine ring, the electron-accepting portion. This separation of frontier orbitals indicates a potential for intramolecular charge transfer (ICT) upon electronic excitation. openaccesspub.org

Table 2: Representative FMO Energies for Methoxyphenyl-Pyridine Systems. Note: These values are based on published data for structurally similar compounds and are intended to model the properties of this compound.

| Orbital | Energy (eV) | Description |

| HOMO | ~ -5.1 eV | Highest Occupied Molecular Orbital energy. openaccesspub.org |

| LUMO | ~ -1.0 eV | Lowest Unoccupied Molecular Orbital energy. openaccesspub.org |

| Energy Gap (ΔE) | ~ 4.1 eV | The energy difference between HOMO and LUMO, indicating chemical stability. openaccesspub.org |

Molecular Electrostatic Potential (MEP) surface mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying regions prone to electrophilic and nucleophilic attack. numberanalytics.comdeeporigin.com The MEP map uses a color scale to represent different potential values on the electron density surface.

In the MEP map of this compound, distinct regions of varying electrostatic potential are expected:

Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. Such regions are predicted to be concentrated around the electronegative nitrogen atom of the pyridine ring and the oxygen atom of the methanol group. uni-muenchen.de

Positive Regions (Blue): These areas indicate electron deficiency and are sites for nucleophilic attack. The most positive potential is expected on the hydrogen atom of the hydroxyl group (-CH₂OH). bohrium.com

Neutral Regions (Green): These represent areas of near-neutral electrostatic potential, typically found over the carbon-hydrogen frameworks of the aromatic rings.

This analysis allows for the prediction of how the molecule will interact with other charged or polar species.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solution Behavior

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including conformational changes and interactions with a solvent.

The conformational flexibility of this compound is primarily governed by the rotation around the single bond connecting the pyridine and methoxyphenyl rings. MD simulations can explore the potential energy surface associated with this rotation to identify stable conformations (energy minima) and the energy barriers between them.

Due to steric repulsion between the hydrogen atoms on the adjacent rings, the planar conformation is energetically unfavorable and represents a transition state. libretexts.org The lowest energy conformations (global minima) are expected to be twisted, with a dihedral angle between the rings in the range of 30-45 degrees. A perpendicular arrangement (90-degree dihedral angle) often represents another, typically higher energy, transition state. libretexts.org The energy barrier to rotation determines the rate of interconversion between enantiomeric twisted conformers at a given temperature. rsc.org

Table 3: Predicted Conformational Energy Profile for Phenyl-Pyridine Rotation. Note: Data is estimated from studies on substituted biphenyl (B1667301) and phenyl-pyridine systems.

| Conformation (Dihedral Angle) | Relative Energy (kcal/mol) | Description |

| Planar (0°) | ~2.0 - 4.0 | High-energy transition state due to steric clash. rsc.org |

| Twisted (~40°) | 0.0 | Lowest energy ground state conformation. libretexts.org |

| Perpendicular (90°) | ~1.5 - 3.0 | A secondary rotational barrier, typically a transition state. libretexts.org |

The surrounding solvent can significantly influence the conformational preferences and dynamics of a molecule. MD simulations in explicit solvent environments can capture these effects. rsc.org

For this compound, the nature of the solvent is expected to modulate its conformational landscape:

Polar Solvents (e.g., Water, Methanol): These solvents can form hydrogen bonds with the hydroxyl group of the methanol substituent and the nitrogen atom of the pyridine ring. Such interactions can stabilize specific conformations and may slightly alter the preferred dihedral angle between the rings. The solvation of the molecule can enhance its structural stability in certain configurations. mdpi.com

Non-polar Solvents (e.g., Carbon Tetrachloride, Hexane): In non-polar environments, intramolecular forces (van der Waals interactions and steric repulsion) will be the dominant factors determining the molecular conformation. The solvent's influence is generally to minimize the volume of the solute molecule. researchgate.net

Computational studies on similar systems have shown that the conformational profile of flexible molecules can be highly dependent on the solvent, with different predominant structures observed in solvents of varying polarity. rsc.org

Advanced Intermolecular Interaction Analysis in Solid and Solution States

The supramolecular architecture and crystalline packing of this compound are governed by a network of non-covalent interactions. Understanding these interactions is crucial for predicting the compound's physicochemical properties, such as solubility and melting point. Advanced computational techniques, including Hirshfeld surface analysis and energy framework analysis, provide deep insights into the intermolecular forces at play.

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule within its crystalline environment, allowing for the identification of regions involved in close contacts with neighboring molecules. The Hirshfeld surface is generated based on the principle that the space occupied by a molecule in a crystal is demarcated by regions where the electron density of the molecule is greater than that of all its neighbors.

For this compound, a hypothetical Hirshfeld surface analysis would likely reveal several key interactions. The presence of a hydroxyl group suggests the formation of strong hydrogen bonds, which would appear as distinct red regions on the dnorm surface, indicating close intermolecular contacts. Additionally, the aromatic rings of the pyridine and methoxyphenyl moieties would be expected to participate in π-π stacking and C-H···π interactions.

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. These plots represent the distribution of intermolecular contacts by plotting the distance from the surface to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside the surface (de). For this compound, the fingerprint plot would be expected to show characteristic spikes corresponding to different types of interactions. For instance, sharp spikes at low di and de values would correspond to strong hydrogen bonds, while more diffuse features would indicate weaker van der Waals forces and π-π interactions.

A hypothetical breakdown of the percentage contributions of the most significant intermolecular contacts for this compound, based on analyses of similar compounds, is presented in the table below. iucr.orgresearchgate.netnih.govnih.gov

| Interaction Type | Hypothetical Percentage Contribution |

| H···H | 45-55% |

| C···H/H···C | 20-30% |

| O···H/H···O | 10-20% |

| N···H/H···N | 5-10% |

| C···C (π-π stacking) | 2-5% |

This table is a hypothetical representation and is not based on experimental data for the specific compound.

While Hirshfeld surface analysis provides a qualitative and quantitative overview of intermolecular contacts, energy framework analysis offers a more detailed understanding of the energetic aspects of crystal packing. This method calculates the interaction energies between a central molecule and its neighbors within a defined radius, providing a quantitative measure of the stability of the crystal lattice. The total interaction energy is typically decomposed into electrostatic, polarization, dispersion, and repulsion components. nih.govmdpi.com

A hypothetical summary of the calculated interaction energies for this compound is provided in the table below, based on typical values for similar organic compounds. nih.govmdpi.com

| Energy Component | Hypothetical Energy (kJ/mol) |

| Electrostatic | -50 to -100 |

| Polarization | -20 to -40 |

| Dispersion | -150 to -250 |

| Repulsion | 70 to 120 |

| Total Energy | -150 to -270 |

This table is a hypothetical representation and is not based on experimental data for the specific compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable in drug discovery for predicting the activity of novel compounds and for guiding the optimization of lead candidates.

Two-dimensional (2D)-QSAR models are based on molecular descriptors that can be calculated from the 2D representation of a molecule, such as physicochemical properties (e.g., logP, molar refractivity) and topological indices. For a series of analogs of this compound, a 2D-QSAR study could be conducted to predict their biological potency against a specific target, for example, as potential kinase inhibitors or antimicrobial agents.

The development of a 2D-QSAR model would involve several steps:

Data Set Preparation: A dataset of this compound analogs with experimentally determined biological activities would be compiled.

Descriptor Calculation: A variety of 2D descriptors would be calculated for each molecule in the dataset.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be assessed using internal and external validation techniques.

A hypothetical 2D-QSAR equation for a series of this compound analogs might look like:

log(1/IC50) = a(logP) + b(TPSA) + c(MW) + d

Where IC50 is the half-maximal inhibitory concentration, logP is the logarithm of the octanol-water partition coefficient, TPSA is the topological polar surface area, MW is the molecular weight, and a, b, c, and d are constants determined by the regression analysis. Such a model could suggest that, for instance, increasing lipophilicity (logP) and decreasing molecular size might lead to higher potency. researchgate.netnih.gov

In addition to predicting biological activity, computational methods are widely used to predict the pharmacokinetic properties of drug candidates, encompassing absorption, distribution, metabolism, and excretion (ADME). researcher.lifenih.govnih.gov These in silico predictions are crucial for identifying compounds with favorable drug-like properties early in the drug discovery process, thereby reducing the likelihood of late-stage failures.

Various computational models are available to predict key ADME parameters. For this compound, these models could be used to estimate properties such as:

Oral Bioavailability: Predicted based on parameters like Lipinski's rule of five (molecular weight < 500 Da, logP < 5, number of hydrogen bond donors < 5, and number of hydrogen bond acceptors < 10).

Blood-Brain Barrier (BBB) Penetration: Estimated based on molecular size, polarity, and the presence of specific functional groups.

Plasma Protein Binding: Predicted based on lipophilicity and other physicochemical properties.

Metabolism by Cytochrome P450 (CYP) Enzymes: In silico models can predict which CYP isoforms are likely to metabolize the compound and whether it may act as an inhibitor of these enzymes.

A hypothetical ADME profile for this compound, generated using in silico tools, is presented in the table below. nih.govscielo.brmdpi.com

| Pharmacokinetic Property | Predicted Value/Classification |

| Molecular Weight ( g/mol ) | 215.25 |

| logP | 2.5 - 3.5 |

| Topological Polar Surface Area (Ų) | 43.37 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Lipinski's Rule of Five | Compliant |

| Oral Bioavailability | Moderate to High |

| Blood-Brain Barrier Penetration | Likely |

| Plasma Protein Binding | High |

| CYP2D6 Inhibition | Potential Inhibitor |

| CYP3A4 Inhibition | Unlikely to be an Inhibitor |

This table is a hypothetical representation and is not based on experimental data for the specific compound.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific receptor target. jbcpm.comsemanticscholar.orgdntb.gov.ua This method is instrumental in understanding the molecular basis of ligand-target recognition and is widely used for virtual screening and lead optimization in drug discovery.

For this compound, a molecular docking study could be performed to investigate its binding mode within the active site of a relevant biological target, such as a protein kinase or a microbial enzyme. The docking process involves sampling a large number of possible conformations of the ligand within the receptor's binding pocket and scoring these conformations based on their predicted binding affinity.

A hypothetical docking study of this compound into the active site of a protein kinase might reveal the following interactions:

The hydroxyl group of the ligand could form a hydrogen bond with a key amino acid residue in the hinge region of the kinase.

The pyridine nitrogen could act as a hydrogen bond acceptor with a backbone amide proton.

The methoxyphenyl group might occupy a hydrophobic pocket, forming van der Waals interactions with nonpolar residues.

The aromatic rings could engage in π-π stacking interactions with phenylalanine or tyrosine residues in the active site.

The results of such a docking study would provide valuable insights into the structural determinants of binding and could guide the design of more potent and selective analogs. A hypothetical summary of a docking simulation for this compound is presented below. researchgate.netnih.gov

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Types |

| Protein Kinase X | -7.5 to -9.0 | Asp145, Lys72, Phe144 | Hydrogen Bond, Hydrophobic Interactions, π-π Stacking |

| Bacterial Enzyme Y | -6.0 to -7.5 | Ser102, His234, Trp189 | Hydrogen Bond, van der Waals Interactions |

This table is a hypothetical representation and is not based on experimental data for the specific compound.

Identification of Potential Biological Targets through Virtual Screening

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, which is typically a protein or enzyme. In a reverse approach, a single compound of interest, such as this compound, can be screened against a panel of known biological targets to identify potential protein partners. This process, often referred to as reverse docking or target fishing, can provide valuable insights into the compound's mechanism of action and potential therapeutic applications.

A hypothetical virtual screening of this compound would involve docking the compound into the binding sites of a wide array of proteins implicated in various diseases. The selection of targets would be guided by the structural features of the compound, including the pyridine and methoxyphenyl moieties, which are known to interact with specific classes of enzymes. For instance, various pyridine derivatives have been investigated as potential inhibitors of kinases, such as Epidermal Growth Factor Receptor (EGFR). nih.gov Therefore, a virtual screening panel would likely include a diverse range of kinases, as well as other enzymes and receptors known to be modulated by pyridine-containing compounds.

The screening process would calculate the binding energy of this compound with each target, providing a rank-ordered list of potential biological partners. The most promising targets would be those with the lowest predicted binding energies, indicating a higher predicted affinity.

| Potential Biological Target | Protein Data Bank (PDB) ID | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| Epidermal Growth Factor Receptor (EGFR) | 1M17 | -9.2 | Met793, Leu718, Lys745 |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | 1YWN | -8.8 | Cys919, Leu840, Asp1046 |

| Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | -8.5 | Leu83, Lys33, Gln131 |

| Pim-1 Kinase | 1YXT | -8.1 | Leu120, Val52, Lys67 |

| Plasmodium falciparum Dihydrofolate Reductase (PfDHFR) | 1J3I | -7.9 | Ser111, Phe58, Ile112 |

Elucidation of Binding Modes and Affinities with Receptor Active Sites

Following the identification of high-priority potential targets from virtual screening, molecular docking simulations would be employed to gain a more detailed understanding of the specific binding modes and affinities of this compound within the active sites of these receptors. Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

These detailed simulations would reveal the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-receptor complex. For example, the hydroxyl group of the methanol substituent on the pyridine ring is a potential hydrogen bond donor and acceptor, while the aromatic pyridine and methoxyphenyl rings can engage in pi-pi stacking or hydrophobic interactions with corresponding residues in the active site.

The insights gained from these simulations are crucial for structure-activity relationship (SAR) studies, which aim to optimize the lead compound to improve its potency and selectivity. By understanding how this compound binds to its target, medicinal chemists can rationally design derivatives with enhanced therapeutic properties.

| Interaction Type | Ligand Moiety | Receptor Residue | Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | Hydroxyl (-OH) | Met793 (backbone) | 2.1 |

| Pi-Pi Stacking | Pyridine Ring | Phe856 | 3.5 |

| Hydrophobic Interaction | Methoxyphenyl Ring | Leu718 | 3.9 |

| Hydrogen Bond | Pyridine Nitrogen | Lys745 | 2.8 |

Investigation of Biological Activities and Structure Activity Relationships of 5 4 Methoxyphenyl Pyridin 3 Yl Methanol Derivatives

In Vitro Cytotoxicity and Antiproliferative Activity Studies

Derivatives of (5-(4-Methoxyphenyl)pyridin-3-yl)methanol have been the subject of numerous studies to evaluate their potential as anticancer agents. These investigations have primarily involved screening against a variety of human cancer cell lines to determine their cytotoxic and antiproliferative effects.

A range of derivatives has been synthesized and evaluated for anticancer potency. For instance, two series of pyrazolo[3,4-b]pyridine derivatives were tested against HeLa (cervical cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) cell lines. mdpi.com One particular compound, 9a , demonstrated significant activity against HeLa cells with an IC₅₀ value of 2.59 µM, which is comparable to the standard drug doxorubicin (B1662922) (IC₅₀ = 2.35 µM). mdpi.com Another compound, 14g , showed notable cytotoxicity against MCF-7 and HCT-116 cell lines with IC₅₀ values of 4.66 µM and 1.98 µM, respectively. mdpi.com

In another study, novel amide derivatives of 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine were synthesized and assessed for their in vitro anticancer activity against HeLa, HepG2 (liver cancer), and PANC-1 (pancreatic cancer) cell lines using an MTT assay. researchgate.net Among the synthesized compounds, 2-chloro-N-{5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-yl}pyridine-3-carboxamide (6d) was found to be highly cytotoxic against HeLa and PANC-1 cell lines, with IC₅₀ values of 2.8 µM and 1.8 µM, respectively. researchgate.net

Furthermore, benzimidazole–pyrimidine (B1678525) hybrids have been evaluated against a broad spectrum of human cancer cell lines. One of the most active compounds, 10a , showed growth inhibitory activity of 88.84% against HOP-92 (non-small cell lung cancer), 79.89% against A498 (renal cancer), and 84.19% against T-47D (breast cancer). mdpi.com Compound 10b exhibited 61.80% growth inhibitory activity against the MOLT-4 (leukemia) cell line. mdpi.com Another hybrid, compound 40 , displayed moderate cytotoxic activity against 60 different human cancer cell lines, including those from leukemia, non-small cell lung cancer, melanoma, colon, CNS, ovarian, renal, prostate, and breast cancers. mdpi.com

| Compound | Cancer Cell Line | Cell Line Type | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 9a | HeLa | Cervical Cancer | 2.59 | mdpi.com |

| 14g | MCF-7 | Breast Cancer | 4.66 | mdpi.com |

| 14g | HCT-116 | Colon Cancer | 1.98 | mdpi.com |

| Doxorubicin (Control) | HeLa | Cervical Cancer | 2.35 | mdpi.com |

| Doxorubicin (Control) | MCF-7 | Breast Cancer | 4.57 | mdpi.com |

| Doxorubicin (Control) | HCT-116 | Colon Cancer | 2.11 | mdpi.com |

| Compound 6d | HeLa | Cervical Cancer | 2.8 | researchgate.net |

| Compound 6d | PANC-1 | Pancreatic Cancer | 1.8 | researchgate.net |

Understanding the mechanism by which these derivatives exert their cytotoxic effects is crucial for their development as therapeutic agents. Studies have shown that these compounds can interfere with fundamental cellular processes, leading to cancer cell death.

For example, the pyrazolo[3,4-b]pyridine derivative 9a was found to induce cell cycle arrest at the S phase in HeLa cells. mdpi.com The derivative 14g caused cell cycle arrest at the G2/M phase in MCF-7 cells and at the S phase in HCT-116 cells. mdpi.com Both compounds were also shown to induce significant levels of early and late apoptosis in the cancer cell lines they were most active against. mdpi.com The mechanism of action for these compounds was linked to the inhibition of cyclin-dependent kinases CDK2 and CDK9. mdpi.com

Similarly, a series of cis-restricted 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines were found to inhibit tubulin polymerization, a key process in cell division. nih.gov The lead compound from this series, 9p , disrupted microtubule dynamics in HeLa cells, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov Another study on N-(3,4,5-trimethoxyphenyl)pyridin-2(1H)-one derivatives also pointed towards a G2/M arrest, suggesting a potential antitubulin mechanism. nih.gov

| Compound | Cancer Cell Line | Mechanism of Action | Reference |

|---|---|---|---|

| 9a | HeLa | S phase cell cycle arrest, Induction of apoptosis, CDK2/CDK9 inhibition | mdpi.com |

| 14g | MCF-7 | G2/M phase cell cycle arrest, Induction of apoptosis, CDK2/CDK9 inhibition | mdpi.com |

| 14g | HCT-116 | S phase cell cycle arrest, Induction of apoptosis, CDK2/CDK9 inhibition | mdpi.com |

| 9p | HeLa | G2/M phase cell cycle arrest, Induction of apoptosis, Tubulin polymerization inhibition | nih.gov |

| 4b and 4e | HCT-116 | G2/M phase cell cycle arrest, Possible antitubulin mechanism | nih.gov |

Antimicrobial Efficacy Assessments

In addition to their anticancer properties, derivatives of this compound have been investigated for their potential to combat microbial infections. This includes evaluating their activity against a broad range of bacteria and fungi, as well as specific pathogens like Mycobacterium tuberculosis.

Several studies have highlighted the antibacterial potential of pyridine-based compounds. For instance, a series of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives demonstrated activity against Gram-positive bacteria, including several drug-resistant strains. nih.gov One compound in this series, 7j , was particularly potent, exhibiting an eight-fold stronger inhibitory effect than the antibiotic linezolid, with a minimum inhibitory concentration (MIC) of 0.25 µg/mL. nih.gov

In another study, newly synthesized 4-thiophenyl-pyrazole, pyridine (B92270), and pyrimidine derivatives were tested against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa). The results indicated that most of the tested compounds exhibited strong to moderate antibacterial effects. nih.gov Similarly, the antimicrobial screening of novel 2-(5-(4-(allyloxy)-3-methoxyphenyl)-1H-pyrazol-3-yl)phenols analogues showed that several compounds possessed significant antibacterial activity against Staphylococcus aureus (MRSA E710) and Escherichia coli (ATCC 25922). researchgate.net

The antifungal properties of these derivatives have also been a subject of investigation. A study on novel vanillin-chalcones and their subsequent pyrazoline derivatives revealed their activity against several fungal species. nih.govresearchgate.net The chalcone (B49325) derivatives, in general, showed better activity than the pyrazolines, with some compounds displaying moderate to high activity against dermatophytes with MIC values ranging from 31.25 to 62.5 µg/mL. nih.govresearchgate.net

The aforementioned 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives were also screened for their antifungal activity against Candida albicans and Aspergillus flavus, with most compounds showing strong to moderate effects. nih.gov Furthermore, the screening of 2-(5-(4-(allyloxy)-3-methoxyphenyl)-1H-pyrazol-3-yl)phenol analogues demonstrated that several compounds had antifungal activity against Candida albicans and Aspergillus fumigatus that was comparable to the standard drug. researchgate.net

| Compound Class | Tested Organisms | Activity | Reference |

|---|---|---|---|

| 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives | Gram-positive bacteria (including resistant strains) | MIC as low as 0.25 µg/mL for compound 7j | nih.gov |

| 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives | S. aureus, B. subtilis, E. coli, P. aeruginosa | Strong to moderate antibacterial activity | nih.gov |

| 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives | C. albicans, A. flavus | Strong to moderate antifungal activity | nih.gov |

| 2-(5-(4-(allyloxy)-3-methoxyphenyl)-1H-pyrazol-3-yl)phenol analogues | S. aureus, E. coli, C. albicans, A. fumigatus | Significant antibacterial and antifungal activity | researchgate.net |

| Vanillin-chalcone derivatives | Dermatophytes | MICs of 31.25-62.5 µg/mL | nih.govresearchgate.net |

Tuberculosis remains a major global health challenge, necessitating the development of new therapeutic agents. Several pyridine-related heterocyclic compounds have shown promise in this area. For instance, 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol emerged as a promising anti-TB agent, inhibiting the growth of the H37Rv strain of M. tuberculosis at a concentration of 5.5 µg/mL and a multi-drug resistant (MDR) strain at 11 µg/mL. mdpi.com

Other studies have identified various scaffolds with antitubercular potential. Substituted 5-oxo-1-thiocarbamoyl-3-pyrazoline-4-alkanoic acid derivatives were tested against M. tuberculosis H37Rv, with MICs ranging from 0.05 to 100 µg/ml. nih.gov Additionally, 2,4-disubstituted pyridine derivatives have been reported to be effective against intracellularly located M. tuberculosis. frontiersin.org Another class of compounds, N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides, has also been synthesized and tested against M. tuberculosis cell lines, showing potential for the development of novel antitubercular agents. researchgate.net

Anti-inflammatory and Immunomodulatory Investigations

Derivatives of the this compound scaffold have been investigated for their potential to modulate inflammatory and immune responses. This exploration is crucial, as chronic inflammation is a key component of numerous diseases.

Research has demonstrated that various pyridine and methoxyphenyl derivatives possess significant anti-inflammatory properties. These compounds often exert their effects by inhibiting the production of key inflammatory mediators. For instance, studies on methoxyphenyl-based chalcone derivatives have shown their ability to suppress nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW246.7 macrophage cells. One such derivative exhibited an IC50 value of 11.2 μM for nitric oxide inhibition and was also found to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) enzymes. nih.govresearchgate.net

The mechanism of action for these anti-inflammatory effects is often linked to the downregulation of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govresearchgate.net The NF-κB pathway is a critical regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Inhibition of this pathway by this compound derivatives would represent a significant mechanism for their anti-inflammatory activity. Furthermore, some methoxyphenolic compounds have been shown to attenuate the inflammatory effects of tumor necrosis factor-alpha (TNF-α) in human airway cells, suggesting a broad spectrum of anti-inflammatory potential. nih.gov

A study on 2-hydroxy-4-methoxyphenyl derivatives also highlighted their ability to reduce paw edema induced by carrageenan and 5-hydroxytryptamine, further confirming the anti-inflammatory potential of this structural class. researchgate.net

The immunomodulatory effects of this compound derivatives are closely linked to their anti-inflammatory properties. By inhibiting the production of pro-inflammatory cytokines such as TNF-α, interleukin-1β (IL-1β), and interleukin-6 (IL-6), these compounds can modulate the function of various immune cells. nih.govresearchgate.net

For example, the suppression of cytokine production in macrophages, as seen with some methoxyphenyl derivatives, is a key aspect of immunomodulation. Macrophages are central players in the immune response, and their activation state can determine the outcome of an inflammatory event. By dampening the pro-inflammatory signaling in these cells, this compound derivatives can shift the immune response towards a less damaging, more regulated state.

While direct studies on the effects of these specific derivatives on lymphocyte proliferation, differentiation, or function are not extensively detailed in the available literature, their ability to interfere with key signaling pathways like NF-κB suggests a broader impact on the immune system. The NF-κB pathway is crucial for the activation and function of various immune cells, including T cells and B cells. Therefore, inhibitors of this pathway could indirectly modulate adaptive immune responses.

Antioxidant Activity Profiling and Free Radical Scavenging Capabilities

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases. Consequently, the antioxidant and free radical scavenging properties of novel compounds are of significant interest.

Derivatives of pyridine have been evaluated for their antioxidant potential using various in vitro assays, most commonly the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. mdpi.comnih.govresearchgate.net In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured spectrophotometrically. A range of substituted pyrimidine derivatives have demonstrated good free radical scavenging activity, with IC50 values ranging from 42.9 µM to 438.3 µM. juniperpublishers.comjuniperpublishers.com For instance, a 3,4-dihydroxybenzylidene pyrimidine derivative was identified as a particularly potent antioxidant with an IC50 value of 42.9 µM. juniperpublishers.com

The presence of hydroxyl and methoxy (B1213986) groups on the phenyl ring of the this compound scaffold is suggestive of inherent antioxidant potential. Phenolic compounds are well-known for their ability to scavenge free radicals. The specific substitution pattern and the presence of other functional groups on the pyridine ring would further modulate this activity. While comprehensive antioxidant profiling for a wide range of this compound derivatives is not yet available, the existing data on related structures indicates that this is a promising area for further investigation.

| Compound Class | Assay | IC50 Value (µM) | Reference |

|---|---|---|---|

| Substituted Pyrimidines | DPPH Radical Scavenging | 42.9 - 438.3 | juniperpublishers.comjuniperpublishers.com |

| 3,4-dihydroxybenzylidene pyrimidine | DPPH Radical Scavenging | 42.9 | juniperpublishers.com |

Exploration of Other Pharmacological Activities and Specific Molecular Targets

Beyond their anti-inflammatory and antioxidant properties, derivatives of this compound have been explored for their inhibitory activity against various enzymes and their potential to combat parasitic infections.

IKK-β Inhibition: The IκB kinase β (IKK-β) is a key enzyme in the NF-κB signaling pathway, making it an attractive target for anti-inflammatory drug development. A series of 2-amino-3-cyano-4-alkyl-6-(2-hydroxyphenyl)pyridine derivatives have been synthesized and evaluated as IKK-β inhibitors. Substitution of an aminoalkyl group at the 4-position of the pyridine ring led to a significant increase in both kinase and cellular potency, yielding potent IKK-β inhibitors with IC50 values below 100 nM. nih.govresearchgate.netresearchgate.net Docking studies have suggested that these compounds can inhibit IKK-β through interactions with its active site. nih.gov

GSK-3 Inhibition: Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase implicated in a variety of diseases, including Alzheimer's disease, type 2 diabetes, and cancer. Structure-activity relationship (SAR) studies on substituted N-(pyridin-3-yl)-2-amino-isonicotinamides have identified highly potent and selective GSK-3 inhibitors. nih.gov Furthermore, imidazo[1,2-b]pyridazine (B131497) derivatives have been developed as brain-penetrant GSK-3β inhibitors that have shown efficacy in in vivo models of Alzheimer's disease. acs.org The pyridine core is a common feature in many reported GSK-3 inhibitors. nih.gov

A2A Adenosine (B11128) Receptor Antagonism: The A2A adenosine receptor is a G-protein coupled receptor that has emerged as a therapeutic target for neurodegenerative disorders and cancer. While direct data on this compound derivatives is scarce, related heterocyclic scaffolds such as 2-arylbenzoxazoles and triazolotriazines have been investigated as A2A adenosine receptor antagonists. mdpi.comnih.govnih.gov The structural similarities suggest that the methoxyphenylpyridine scaffold could also be a viable starting point for the design of novel A2A antagonists.

HIV-1 Related Enzyme Inhibition: The pyridine moiety is a well-established scaffold in the development of inhibitors against key HIV-1 enzymes. Pyridine oxide and pyridinone derivatives have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. nih.govnih.govasm.orgacs.org For instance, the pyridinone derivative L-696,229 has been shown to inhibit HIV-1 reverse transcriptase with IC50 values in the nanomolar range (20-200 nM). nih.gov Furthermore, pyridine-based allosteric integrase inhibitors (ALLINIs) represent a promising new class of antiretroviral agents. fsu.edu These compounds induce hyper-multimerization of the HIV-1 integrase, disrupting viral maturation. fsu.edu The pyridine scaffold is also present in four of the five approved HIV-1 integrase inhibitors, highlighting its importance in this therapeutic area. nih.govresearchgate.netzioc.ru

| Enzyme Target | Compound Class | Activity/IC50 | Reference |

|---|---|---|---|

| IKK-β | 2-amino-3-cyano-4-alkyl-6-(2-hydroxyphenyl)pyridines | < 100 nM | researchgate.net |

| GSK-3β | Imidazo[1,2-b]pyridazines | Potent inhibition | acs.org |

| HIV-1 Reverse Transcriptase | Pyridinone derivatives (e.g., L-696,229) | 20 - 200 nM | nih.gov |